N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYQELWPPMFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 4-ethylphenol in the presence of a suitable acylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties are advantageous.
Industry: In industrial applications, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance material properties such as strength, flexibility, and thermal stability.
Mechanism of Action
The mechanism by which N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Aromatic Substituent Variations
- 4-Ethylphenoxy vs. 4-Methoxyphenyl: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () replace the ethylphenoxy group with a methoxyphenyl-sulfonyl moiety. This substitution enhances anticancer activity against HCT-1 and MCF-7 cell lines, suggesting that electron-withdrawing groups (e.g., sulfonyl) may improve cytotoxicity compared to the ethylphenoxy group .
- 4-Aminophenyl vs. 4-Hydroxyphenethyl: N-(4-hydroxyphenethyl)acetamide (–16) demonstrates moderate cytotoxicity against HeLa and SMMC-7721 cells. The aminophenyl group in the target compound may enhance solubility and receptor binding due to its primary amine, whereas the hydroxyphenethyl group relies on hydrogen bonding for activity .
Backbone and Functional Group Differences
- Benzothiazole Derivatives: N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives () incorporate a benzothiazole ring, significantly boosting anticancer activity. The rigid benzothiazole structure likely improves intercalation with DNA or enzyme targets compared to the flexible ethylphenoxy group in the target compound .
- Fluorophenyl Analogs: (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide () exhibits optical and dielectric applications due to the electron-withdrawing fluorine atom. This highlights how halogen substituents can redirect compound utility toward material science rather than biological activity .
Pharmacological Activity Comparison
Biological Activity
N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic compound belonging to the acetamide class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features an amine group and an ethylphenoxy moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds in the acetamide class have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, potentially offering protective effects against various diseases .
- Analgesic Effects : Some derivatives exhibit analgesic properties by modulating pain pathways, possibly through interactions with the endogenous cannabinoid system and transient receptor potential channels .
- Anticancer Potential : Research has shown that structurally related compounds can induce apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo. This suggests that this compound may also possess similar anticancer properties .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Properties : A study investigating various acetamide derivatives found that compounds similar to this compound exhibited significant antioxidant activity. The evaluation was conducted using ABTS radical scavenging assays, demonstrating a strong capacity to reduce reactive oxygen species (ROS) production in macrophage cell lines .
- Analgesic Mechanism : In a pharmacological study, derivatives of acetamides were shown to interact with CB1 receptors in the brain, enhancing analgesic effects while minimizing hepatotoxicity commonly associated with traditional analgesics like acetaminophen . The findings suggested that modifications in the acetamide structure could lead to safer alternatives for pain management.
- Anticancer Activity : Research on similar compounds revealed that they could effectively target resistant cancer cell lines, demonstrating high potency against melanoma and pancreatic cancer models. The lead compound displayed promising results in reducing tumor growth in xenograft models, indicating potential as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-(4-ethylphenoxy)acetamide, and how are intermediates characterized?
The compound is synthesized via a two-step sequence: (1) Reaction of 2-(4-ethylphenoxy)acetic acid with oxalyl chloride to form the acyl chloride intermediate, followed by (2) coupling with 4-ethylphenoxyacetyl chloride and 4-aminophenyl derivatives under basic conditions. Key intermediates (e.g., nitro precursors) are reduced using SnCl₂·2H₂O to yield the final amine product. Structural confirmation relies on ¹H-NMR, ¹³C-NMR, and HRMS, with yields typically ranging from 24% to 55% depending on purification methods .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~170 ppm), and ethyl/phenoxy groups (δ 1.2–4.3 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- Elemental Analysis : Confirms C, H, N, and S composition within 0.4% of theoretical values .
Q. How is the purity of this compound assessed in pharmacological studies?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Residual solvents are quantified using GC-MS, adhering to ICH guidelines (<0.1% for Class 2 solvents) .
Advanced Research Questions
Q. What strategies optimize synthetic yields when scaling up this compound production?
- Catalyst Screening : Use triethylamine or DMAP to enhance acylation efficiency.
- Reduction Optimization : Replace SnCl₂ with catalytic hydrogenation (H₂/Pd-C) for nitro-to-amine conversion, improving yields to >70% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. How can researchers resolve contradictory bioactivity data across studies?
- Assay Validation : Cross-test in multiple models (e.g., TH17 differentiation for autoimmune relevance vs. microbial assays).
- Purity Reassessment : Contaminants like unreacted nitro precursors (e.g., N-(4-nitrophenyl) derivatives) may skew results; reanalyze via LC-MS .
- Structural Analog Comparison : Benchmark against derivatives (e.g., N-(4-methoxyphenyl)acetamide) to isolate pharmacophore effects .
Q. What computational methods predict the compound’s binding affinity for RORγt or other targets?
- Molecular Docking : Use AutoDock Vina with RORγt crystal structure (PDB: 3L0J) to simulate ligand-receptor interactions.
- MD Simulations : Analyze stability of acetamide-phenoxy interactions over 100 ns trajectories (AMBER force field).
- SAR Studies : Modify substituents (e.g., ethyl→trifluoromethoxy) and correlate with activity using QSAR models .
Q. How do researchers address solubility challenges in in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
